molecular formula C3H10ClNO2 B027025 2-aminopropane-1,3-diol Hydrochloride CAS No. 100929-48-4

2-aminopropane-1,3-diol Hydrochloride

Cat. No.: B027025
CAS No.: 100929-48-4
M. Wt: 127.57 g/mol
InChI Key: VDGBLRKKPTUYNW-UHFFFAOYSA-N
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Description

2-Aminopropane-1,3-diol Hydrochloride, also known as serinol hydrochloride, is an organic compound with the molecular formula C3H9NO2·HCl. It is a derivative of 2-aminopropane-1,3-diol, a compound that belongs to the class of amino alcohols. This compound is known for its hygroscopic nature and is commonly used as an intermediate in the synthesis of various pharmaceuticals, including X-ray contrast agents and antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopropane-1,3-diol hydrochloride can be achieved through several methods. One common approach involves the reductive amination of 1,3-dihydroxyacetone with ammonia. In this process, the solid dihydroxyacetone dimer is first dissolved in anhydrous liquid ammonia at low temperature to form an imine intermediate. This intermediate is then reduced to yield 2-aminopropane-1,3-diol, which can be subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 5-oxime-1,3-dioxane, followed by hydrolysis to obtain the desired product. This method is preferred for large-scale synthesis due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Aminopropane-1,3-diol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines.

    Substitution: The hydroxyl groups can be substituted with halides or other nucleophiles.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-aminopropane-1,3-diol hydrochloride involves its interaction with various molecular targets. In biological systems, it acts as a precursor for sphingosine and ceramide synthesis. These molecules play crucial roles in cell signaling pathways, including apoptosis and cell differentiation. The compound’s amino group can undergo nucleophilic substitution reactions, leading to the formation of various bioactive intermediates .

Comparison with Similar Compounds

  • 2-Amino-2-methyl-1,3-propanediol
  • 3-Amino-1,2-propanediol
  • 1,3-Diamino-2-propanol
  • Ethanolamine
  • Triethanolamine

Comparison: 2-Aminopropane-1,3-diol hydrochloride is unique due to its dual functionality as both an amino alcohol and a diol. This allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in synthetic chemistry. Compared to similar compounds, it has a higher reactivity due to the presence of both amino and hydroxyl groups, which can be selectively modified to yield various derivatives .

Properties

IUPAC Name

2-aminopropane-1,3-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2.ClH/c4-3(1-5)2-6;/h3,5-6H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGBLRKKPTUYNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10905850
Record name 2-Aminopropane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100929-48-4, 73708-65-3
Record name 2-Aminopropane-1,3-diol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10905850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-1,3-propanediol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 2
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 3
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 4
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 5
2-aminopropane-1,3-diol Hydrochloride
Reactant of Route 6
2-aminopropane-1,3-diol Hydrochloride

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